molecular formula C8H8N2O B1603443 2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 676515-33-6

2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B1603443
CAS No.: 676515-33-6
M. Wt: 148.16 g/mol
InChI Key: GLGXFIOPGKDBIF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound with a bicyclic structure that includes a naphthyridine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. Its structure allows for various chemical modifications, making it a versatile scaffold in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method is the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the naphthyridine ring. For example, starting from 2-aminopyridine and an appropriate aldehyde, the reaction proceeds under acidic conditions to yield the desired compound.

Another method involves the reduction of 1,8-naphthyridin-4-one using hydrogenation or other reducing agents like sodium borohydride. This reduction step is crucial to obtain the dihydro form of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1,8-naphthyridin-4-one. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Further reduction can lead to fully saturated derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: 1,8-Naphthyridin-4-one.

    Reduction: Fully saturated naphthyridine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated naphthyridine compounds.

Scientific Research Applications

2,3-Dihydro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,8-naphthyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it can inhibit enzymes by mimicking the substrate or binding to the active site, preventing the enzyme from catalyzing its reaction. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

2,3-Dihydro-1,8-naphthyridin-4(1H)-one can be compared with other naphthyridine derivatives such as:

    1,8-Naphthyridin-4-one: The oxidized form, which lacks the dihydro characteristic.

    2,3-Dihydro-1,8-naphthyridin-4-amine: A derivative with an amine group at the 4-position.

    1,8-Naphthyridine: The fully unsaturated parent compound.

The uniqueness of this compound lies in its partially reduced state, which imparts different chemical reactivity and biological activity compared to its fully oxidized or fully reduced counterparts. This makes it a valuable intermediate in the synthesis of various bioactive compounds and industrial chemicals.

Properties

IUPAC Name

2,3-dihydro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGXFIOPGKDBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601043
Record name 2,3-Dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676515-33-6
Record name 2,3-Dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,8-naphthyridin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 4-hydroxy-3-(2-hydroxyethyl)1-phenyl-1,8-naphthyridin-2-(1H)-one (10 g.) in 30% (v/v) sulfuric acid (200 ml.) was heated to reflux, in an atmosphere of nitrogen, and was held at reflux until no further reaction occured (ca. 5-8 hrs.). After cooling, the solution was added slowly and carefully to an icecooled solution of sodium hydroxide (50% solution; 200 ml.). The mixture was allowed to stand overnight and was then filtered. The product was washed with water, dried in air and recrystallized from dimethylformamide/water, with charcoal treatment, to yield the product, m.p. 276°-277.5° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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